Oxolan-2-yl trifluoroacetate
Description
Oxolan-2-yl trifluoroacetate (CAS: Not explicitly provided in evidence) is a trifluoroacetylated derivative of oxolane (tetrahydrofuran, THF), where the trifluoroacetate group (-OCOCF₃) is esterified to the oxolan-2-yl moiety. This compound is structurally characterized by a five-membered oxygen-containing ring (oxolane) coupled with a highly electronegative trifluoroacetate group, which enhances its reactivity and solubility in organic solvents. Trifluoroacetate esters are widely used in synthetic chemistry as protecting groups, intermediates in peptide synthesis, or precursors for introducing fluorinated functionalities .
The trifluoroacetate group modifies the parent oxolane’s properties, including increased thermal stability, polarity, and electrophilicity. These traits make it valuable in reactions requiring controlled deprotection (e.g., tert-butyl ester cleavage via trifluoroacetic acid (TFA)) or as a fluorine source in analytical chemistry .
Properties
CAS No. |
64258-33-9 |
|---|---|
Molecular Formula |
C6H7F3O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
oxolan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2 |
InChI Key |
WUSFZULTWBLNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-yl trifluoroacetate typically involves the reaction of oxolane derivatives with trifluoroacetic anhydride or trifluoroacetic acid. The reaction conditions often require the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions. The process generally involves:
Reactants: Oxolane derivative and trifluoroacetic anhydride or trifluoroacetic acid.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Conditions: The reaction is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolan-2-one derivatives.
Reduction: Reduction reactions can convert the trifluoroacetate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxolan-2-one derivatives, hydroxylated oxolanes, and substituted oxolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxolan-2-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of oxolan-2-yl trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties of Selected Trifluoroacetates
Table 2: Chromatographic Performance of Trifluoroacetates (ICP-QQQ Analysis)
| Compound | Retention Time (min) | Detection Limit (ppm) |
|---|---|---|
| Trifluoroacetate | 8.2 | 0.1 |
| Fluoroacetate | 6.5 | 0.5 |
| Fluoride | 2.1 | 1.0 |
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